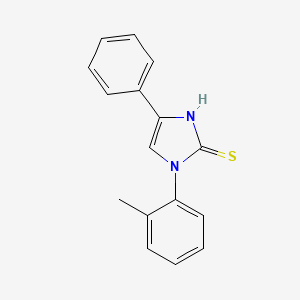

1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the thione group suggests that it contains a sulfur atom double-bonded to a carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic diamines and carboxylic acids . The exact method would depend on the specific reactants and conditions.

Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its structure and the conditions. For example, compounds with imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an imidazole ring and a thione group could influence its solubility, reactivity, and other properties .

Scientific Research Applications

Urease Inhibition

One of the primary applications of thiourea derivatives like 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione is as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones, peptic ulcers, and hepatic coma. Thiourea compounds have been studied for their potential to inhibit this enzyme, thereby preventing these conditions .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea moiety is significant for the development of new drugs. The compound can be used as a building block for synthesizing novel pharmaceuticals with potential therapeutic effects. Its structural features make it a candidate for creating drugs with improved efficacy and reduced side effects .

Mechanism of Action

Target of Action

The primary targets of 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione are currently unknown. This compound is structurally similar to other molecules that interact with various receptors and enzymes . .

Mode of Action

It’s possible that this compound could interact with its targets in a similar manner to structurally related compounds, potentially involving mechanisms such as competitive inhibition, allosteric modulation, or direct interaction with the active site of an enzyme or receptor .

Biochemical Pathways

Based on its structural similarity to other compounds, it may potentially influence pathways related to the metabolism of xenobiotics, signal transduction, or cellular response to stress .

Pharmacokinetics

The pharmacokinetic properties of 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Given its structural features, it’s plausible that this compound could be absorbed via passive diffusion, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

Based on its structural similarity to other compounds, it may potentially exert effects such as modulation of enzyme activity, alteration of cellular signaling pathways, or induction of cellular stress responses .

properties

IUPAC Name |

3-(2-methylphenyl)-5-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-7-5-6-10-15(12)18-11-14(17-16(18)19)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUIQLIGGKIRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(NC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)